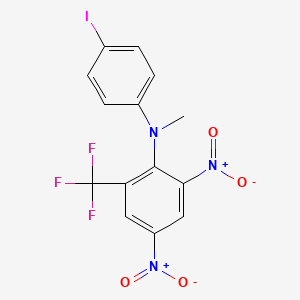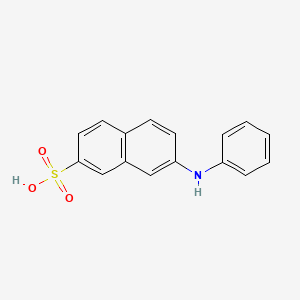
(2,6-Dimethylcyclohex-1-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylcyclohex-1-en-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexene, featuring two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylcyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes methylation to introduce methyl groups at the 2 and 6 positions.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 1 position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common catalysts include transition metal complexes that facilitate the methylation and hydroxymethylation reactions under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Dimethylcyclohex-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2,6-Dimethylcyclohex-1-en-1-yl)aldehyde or (2,6-Dimethylcyclohex-1-en-1-yl)carboxylic acid.
Reduction: Formation of (2,6-Dimethylcyclohexyl)methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylcyclohex-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (2,4-Dimethylcyclohex-1-en-1-yl)methanol
- (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol
- (2,4,6-Trimethylcyclohex-1-en-1-yl)methanol
Comparison:
- Structural Differences: The position and number of methyl groups vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of additional methyl groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
85428-12-2 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(2,6-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
KFWKFOKTQVUFJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)


![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)








